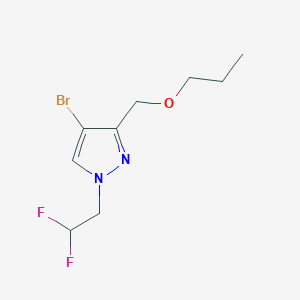
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound with a unique structure that includes bromine, fluorine, and pyrazole moieties
准备方法
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by the reaction with propoxymethyl chloride to attach the propoxymethyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions.
化学反应分析
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4).
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with desired chemical properties.
作用机制
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form specific interactions with these targets, influencing the compound’s biological activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further modulating its effects.
相似化合物的比较
Similar compounds to 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole include:
4-bromo-1-(2,2-difluoroethyl)-1H-imidazole-2-carbaldehyde: Shares the bromine and difluoroethyl groups but has an imidazole ring instead of a pyrazole ring.
4-bromo-1-(2,2-difluoroethyl)pyrrole-2-carboxylic acid: Contains a pyrrole ring and a carboxylic acid group, differing in structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZHQRHWXERFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
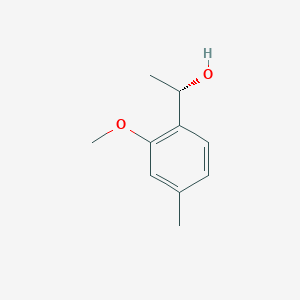
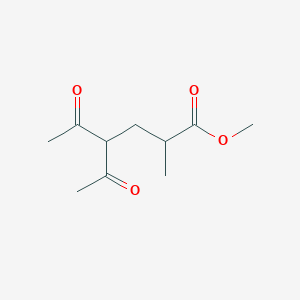
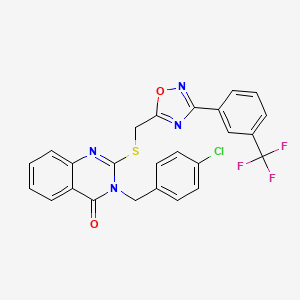
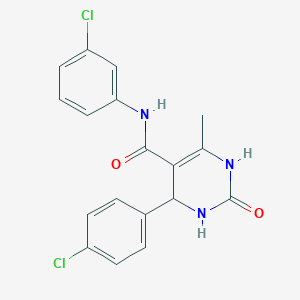
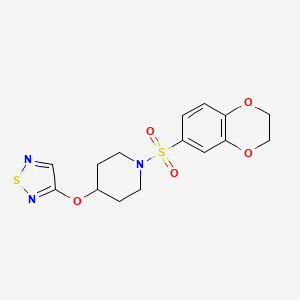
![3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2422327.png)
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)
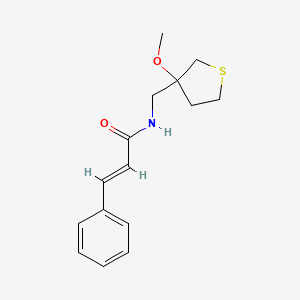
![2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)
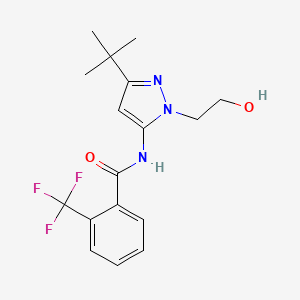
![2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
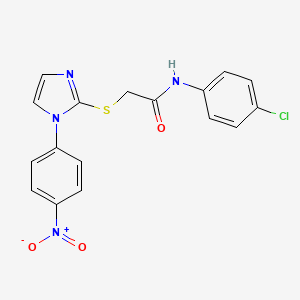
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2422341.png)
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)
